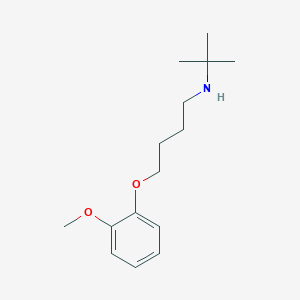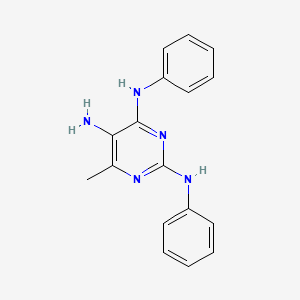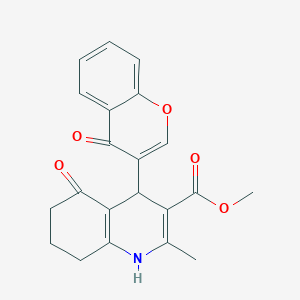
N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine, also known as tBMPB, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. This compound is a selective agonist of the β2-adrenergic receptor, which is a type of G protein-coupled receptor that is involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and bronchodilation.
Mécanisme D'action
TBMPB is a selective agonist of the β2-adrenergic receptor, which means that it binds specifically to this receptor and activates it. When activated, the β2-adrenergic receptor triggers a series of intracellular signaling pathways that ultimately lead to the physiological effects associated with its activation.
Biochemical and Physiological Effects:
The activation of the β2-adrenergic receptor by N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine has a variety of biochemical and physiological effects. These include the relaxation of smooth muscle in the airways, the stimulation of glycogenolysis in the liver and skeletal muscle, and the inhibition of insulin release from pancreatic β-cells. Additionally, N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine has been shown to have anxiolytic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine in lab experiments is its selectivity for the β2-adrenergic receptor. This allows researchers to study the effects of β2-adrenergic receptor activation specifically, without the confounding effects of activation of other receptors. However, one limitation of N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine is its relatively low potency, which can make it difficult to achieve the desired level of receptor activation in some experiments.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine and the β2-adrenergic receptor. One area of interest is the role of the β2-adrenergic receptor in the regulation of glucose metabolism and diabetes. Another area of interest is the potential therapeutic applications of β2-adrenergic receptor agonists in the treatment of anxiety disorders and other psychiatric conditions. Finally, further research is needed to develop more potent and selective β2-adrenergic receptor agonists that can be used in a wider range of experiments.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine involves several steps, starting with the reaction of tert-butylamine with 2-methoxyphenol to form N-(tert-butyl)-2-methoxyphenylamine. This intermediate is then reacted with 1,4-dibromobutane to form N-(tert-butyl)-4-(2-methoxyphenylamino)butane. Finally, this compound is reacted with sodium methoxide and 2-methoxyphenol to form N-(tert-butyl)-4-(2-methoxyphenoxy)-1-butanamine. The overall yield of this synthesis method is approximately 20%.
Applications De Recherche Scientifique
TBMPB has been used extensively in scientific research as a tool for studying the β2-adrenergic receptor. This receptor is involved in a variety of physiological processes, including the regulation of heart rate, blood pressure, and bronchodilation. By selectively activating this receptor, researchers can study its effects on these processes and gain a better understanding of its role in the body.
Propriétés
IUPAC Name |
N-tert-butyl-4-(2-methoxyphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-15(2,3)16-11-7-8-12-18-14-10-6-5-9-13(14)17-4/h5-6,9-10,16H,7-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWKFOPJGKQNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2-methoxyphenoxy)butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-2-isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5213982.png)
![ethyl 4-{[({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5213990.png)
![N-(dicyclopropylmethyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5213997.png)
![2-[4-({4-[2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5213998.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5214006.png)

![1-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5214017.png)
![N-{1-[1-(4-chloro-3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5214031.png)


![3-allyl-5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214052.png)
![5-{5-chloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214071.png)
![7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5214083.png)
![3-bromo-N-{[(4-ethoxyphenyl)(4-hydroxybutyl)amino]carbonyl}-4-methylbenzamide](/img/structure/B5214088.png)